

Application Notes and Protocols for Enantioselective Aziridination with **tert-Butyl (mesitylsulfonyl)oxycarbamate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl
(mesitylsulfonyl)oxycarbamate*

Cat. No.: B1269521

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantioselective aziridination is a powerful transformation in organic synthesis, providing access to chiral aziridines, which are versatile building blocks for the synthesis of nitrogen-containing compounds, including pharmaceuticals and natural products. This document provides detailed application notes and protocols for the enantioselective aziridination of olefins using **tert-butyl (mesitylsulfonyl)oxycarbamate** as a nitrene precursor. While this specific reagent is not extensively documented, the protocols and data presented here are based on analogous and well-established methodologies for similar N-oxycarbamates and N-sulfonyl reagents, particularly utilizing rhodium and copper catalytic systems.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The use of **tert-butyl (mesitylsulfonyl)oxycarbamate** offers the potential for a stable, solid nitrene precursor. The bulky mesitylsulfonyl group may influence reactivity and selectivity, while the *tert*-butoxycarbonyl (Boc) group on the resulting aziridine allows for easy deprotection and further functionalization.

Reaction Principle

The core of this transformation is the catalytic generation of a metal-nitrene intermediate from **tert-butyl (mesitylsulfonyl)oxycarbamate**. This highly reactive species then undergoes an enantioselective addition to an olefinic substrate, mediated by a chiral catalyst, to form the desired chiral aziridine. The choice of the metal catalyst and the chiral ligand is crucial for achieving high yields and enantioselectivities.^{[4][5]} Rhodium(II) and copper(I) complexes bearing chiral ligands are among the most successful catalysts for this type of reaction.^{[3][6][7]}

Proposed Catalytic Systems

Based on literature precedents for similar transformations, two primary catalytic systems are proposed:

- Rhodium(II)-Catalyzed Aziridination: Dirhodium(II) carboxylates, such as $\text{Rh}_2(\text{OAc})_4$ or chiral variants, are known to effectively catalyze nitrene transfer reactions from N-oxycarbamates. ^[1] The use of chiral dirhodium(II) catalysts can induce enantioselectivity.
- Copper(I)-Catalyzed Aziridination: Copper(I) complexes in combination with chiral ligands, such as bis(oxazoline) (BOX) or phosphine-based ligands, have been extensively used for enantioselective aziridination.^{[2][3]} These systems are particularly effective for the aziridination of styrenyl and other activated olefins.

Data Presentation: Representative Results for Analogous Reactions

The following tables summarize representative quantitative data from closely related enantioselective aziridination reactions. This data should serve as a benchmark for what might be expected when using **tert-butyl (mesitylsulfonyl)oxycarbamate** with appropriate optimization.

Table 1: Rhodium-Catalyzed Enantioselective Aziridination of Alkenes with Sulfamates^[8]

Entry	Olefin Substrate	Catalyst	Yield (%)	ee (%)
1	Styrene	$\text{Rh}_2(\text{S-PTAD})_4$	95	99
2	4-Methylstyrene	$\text{Rh}_2(\text{S-PTAD})_4$	93	99
3	4-Chlorostyrene	$\text{Rh}_2(\text{S-PTAD})_4$	92	98
4	1-Octene	$\text{Rh}_2(\text{S-PTAD})_4$	75	92
5	Cyclohexene	$\text{Rh}_2(\text{S-PTAD})_4$	88	95

Reaction conditions: Alkene (1.0 mmol), sulfamate (1.2 mmol), catalyst (0.1 mol%), solvent, room temperature.

Table 2: Copper-Catalyzed Enantioselective Aziridination of Styrenes with PhI=NTs ^[3]

Entry	Styrene Derivative	Ligand	Yield (%)	ee (%)
1	Styrene	Bis(oxazoline) L1	94	94
2	4-Chlorostyrene	Bis(oxazoline) L1	95	96
3	4-Methoxystyrene	Bis(oxazoline) L1	85	92
4	2-Methylstyrene	Bis(oxazoline) L1	78	88
5	trans- β -Methylstyrene	Bis(oxazoline) L1	82	90

Reaction conditions: Styrene (1.0 mmol), PhI=NTs (1.1 mmol), CuOTf (5 mol%), Ligand (6 mol%), CH_2Cl_2 , 25 °C.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Aziridination

This protocol is adapted from established procedures for rhodium-catalyzed aziridination with sulfamate esters.^[9]

Materials:

- Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral variant, 1-2 mol%)
- Olefin (0.5 mmol, 1.0 equiv)
- **tert-Butyl (mesitylsulfonyl)oxycarbamate** (0.6 mmol, 1.2 equiv)
- Anhydrous solvent (e.g., dichloromethane or benzene, 2.5 mL to make a 0.2 M solution)
- Inert atmosphere (Nitrogen or Argon)
- Schlenk tube or similar reaction vessel
- Magnetic stirrer and stir bar

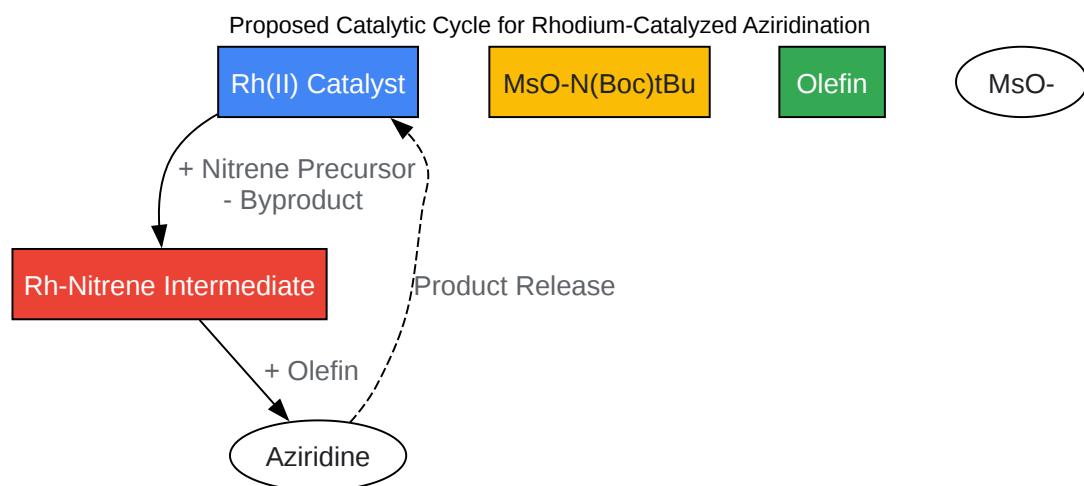
Procedure:

- To a dry Schlenk tube under an inert atmosphere, add the dirhodium(II) catalyst (1-2 mol%).
- Add the olefin (0.5 mmol) and the anhydrous solvent (2.5 mL).
- Stir the solution at room temperature for 5 minutes.
- Add **tert-butyl (mesitylsulfonyl)oxycarbamate** (0.6 mmol) in one portion.
- Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired chiral aziridine.

Protocol 2: General Procedure for Copper-Catalyzed Enantioselective Aziridination

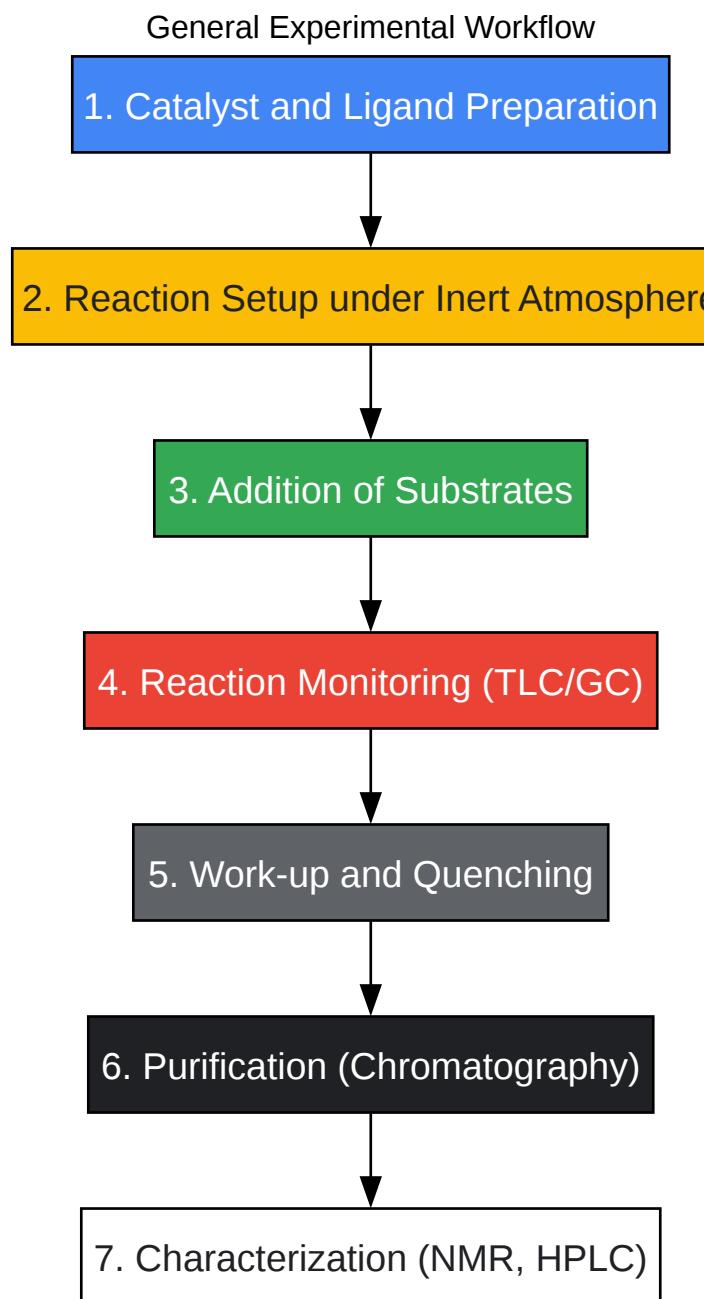
This protocol is based on the well-established copper-bis(oxazoline) catalyzed aziridination.[\[3\]](#)

Materials:

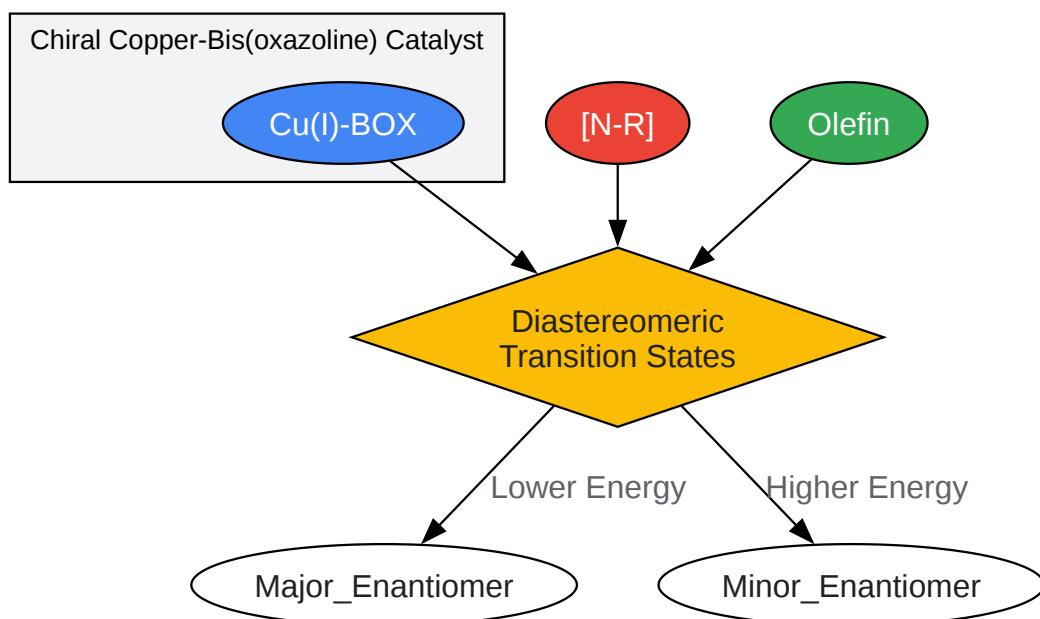

- Copper(I) trifluoromethanesulfonate (CuOTf) or Cu(I) trifluoromethanesulfonate benzene complex (5 mol%)
- Chiral bis(oxazoline) ligand (6 mol%)
- Olefin (0.5 mmol, 1.0 equiv)
- **tert-Butyl (mesitylsulfonyl)oxycarbamate** (0.6 mmol, 1.2 equiv)
- Anhydrous dichloromethane (CH₂Cl₂) (2.5 mL to make a 0.2 M solution)
- Inert atmosphere (Nitrogen or Argon)
- Schlenk tube or similar reaction vessel
- Magnetic stirrer and stir bar

Procedure:

- To a dry Schlenk tube under an inert atmosphere, add CuOTf (5 mol%) and the chiral bis(oxazoline) ligand (6 mol%).
- Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 30-60 minutes to form the catalyst complex.
- In a separate flask, dissolve the olefin (0.5 mmol) and **tert-butyl (mesitylsulfonyl)oxycarbamate** (0.6 mmol) in anhydrous CH₂Cl₂ (1.5 mL).
- Slowly add the solution of the olefin and the nitrene precursor to the catalyst solution at the desired temperature (e.g., 0 °C or 25 °C) over a period of 1-2 hours using a syringe pump.
- Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC or GC).


- Quench the reaction by adding a few drops of water.
- Warm the mixture to room temperature and pass it through a short pad of silica gel, eluting with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for rhodium-catalyzed aziridination.

Model for Enantioselection in Copper-Catalyzed Aziridination

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 5. Mechanism of Rhodium-Catalyzed Acylnitrene Transfer Reactions - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Enantioselective Aziridination with tert-Butyl (mesitylsulfonyl)oxycarbamate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1269521#enantioselective-aziridination-with-tert-butyl-mesitylsulfonyl-oxycarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com